Evomonoside
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-[(3S,5R,8R,9S,10S,13R,14S,17R)-14-hydroxy-10,13-dimethyl-3-[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H44O8/c1-15-23(31)24(32)25(33)26(36-15)37-18-6-9-27(2)17(13-18)4-5-21-20(27)7-10-28(3)19(8-11-29(21,28)34)16-12-22(30)35-14-16/h12,15,17-21,23-26,31-34H,4-11,13-14H2,1-3H3/t15-,17+,18-,19+,20-,21+,23-,24+,25+,26-,27-,28+,29-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQMLFJWIKARBFW-BKKMTDGVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2CCC3(C(C2)CCC4C3CCC5(C4(CCC5C6=CC(=O)OC6)O)C)C)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@H]2CC[C@]3([C@@H](C2)CC[C@@H]4[C@@H]3CC[C@]5([C@@]4(CC[C@@H]5C6=CC(=O)OC6)O)C)C)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H44O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501318097 | |
| Record name | Evomonoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501318097 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
520.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
508-93-0 | |
| Record name | Evomonoside | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=508-93-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Evomonoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501318097 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (3β,5β)-3-[(6-deoxy-α-L-mannopyranosyl)oxy]-14-hydroxycard-20(22)-enolide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.354 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Isolation and Spectroscopic Elucidation Methodologies for Evomonoside
Plant Source Identification and Extraction Techniques
Evomonoside is isolated from the seeds of the plant Lepidium apetalum. researchgate.net The genus Lepidium is known to be a source of various secondary metabolites, including flavonoids and cardiac glycosides. researchgate.net The initial step in obtaining this compound involves the careful collection and preparation of the plant material.
The extraction of cardiac glycosides, such as this compound, from their plant matrix is a critical process that requires careful consideration of solvent choice and extraction conditions to ensure the stability of the glycosidic linkages. iosrjournals.org Generally, the dried and powdered seeds of Lepidium apetalum are subjected to solvent extraction. researchgate.netijournals.cn Common solvents used for the extraction of cardiac glycosides are polar solvents like ethanol (B145695) or methanol, often in aqueous mixtures (e.g., 70% ethanol). researchgate.netneliti.com
A typical extraction process for cardiac glycosides can be summarized as follows:
| Step | Description | Purpose |
| 1. Preparation of Plant Material | The seeds of Lepidium apetalum are dried and ground into a fine powder. | To increase the surface area for efficient solvent penetration. neliti.com |
| 2. Defatting (Optional) | The powdered material may be pre-treated with a non-polar solvent like petroleum ether. | To remove lipids and other non-polar compounds that can interfere with subsequent extraction and purification steps. researchgate.net |
| 3. Maceration or Soxhlet Extraction | The plant material is soaked in the chosen extraction solvent (e.g., 70% ethanol) for an extended period or extracted using a Soxhlet apparatus. neliti.comgoogle.com | To effectively draw out the cardiac glycosides from the plant cells into the solvent. |
| 4. Filtration and Concentration | The resulting mixture is filtered to separate the solid plant debris from the liquid extract. The filtrate is then concentrated under reduced pressure. | To obtain a crude extract containing this compound and other co-extracted compounds. neliti.com |
Advanced Chromatographic Purification Strategies for this compound
The crude extract obtained from Lepidium apetalum is a complex mixture of various phytochemicals. Therefore, advanced chromatographic techniques are essential for the isolation and purification of this compound. The purification of natural products, including cardiac glycosides, often involves a multi-step chromatographic approach. researchgate.netnih.gov
Commonly employed chromatographic techniques for the purification of compounds like this compound include:
Column Chromatography: This is a fundamental purification technique. The crude extract is loaded onto a stationary phase (e.g., silica (B1680970) gel, polyamide, or Sephadex LH-20) packed in a column, and a mobile phase (a solvent or a mixture of solvents) is passed through it. researchgate.netgoogle.com Separation is achieved based on the differential affinities of the compounds in the mixture for the stationary and mobile phases.
Reversed-Phase Chromatography (RP-C18): In this technique, a non-polar stationary phase (like C18-bonded silica) is used with a polar mobile phase. researchgate.net This is particularly effective for separating compounds based on their hydrophobicity.
High-Performance Liquid Chromatography (HPLC): HPLC is a high-resolution chromatographic technique that can be used in the final stages of purification to obtain highly pure this compound. neliti.com It can also be used to assess the purity of the isolated compound.
A representative purification scheme for a cardiac glycoside like this compound might involve the sequential use of these techniques, as outlined in the table below.
| Chromatographic Method | Stationary Phase | Typical Mobile Phase | Principle of Separation |
| Polyamide Column Chromatography | Polyamide | Ethanol-water gradients | Based on the ability of flavonoids and other phenolic compounds to form hydrogen bonds with the polyamide resin. researchgate.net |
| Silica Gel Column Chromatography | Silica Gel | Gradients of non-polar and polar solvents (e.g., chloroform-methanol) | Based on polarity, where more polar compounds adhere more strongly to the silica gel. researchgate.net |
| Sephadex LH-20 Column Chromatography | Sephadex LH-20 | Methanol or ethanol | A type of size-exclusion chromatography that also involves partition effects, useful for separating glycosides. researchgate.net |
| Preparative RP-C18 HPLC | C18-bonded silica | Methanol-water or acetonitrile-water gradients | Based on hydrophobicity, providing high-resolution separation. neliti.com |
Structural Determination via Nuclear Magnetic Resonance Spectroscopy (NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and indispensable tool for the structural elucidation of organic molecules like this compound. researchgate.net Through various NMR experiments, it is possible to determine the carbon-hydrogen framework and the stereochemistry of the molecule.
For a complex glycoside like this compound, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is typically required.
¹H NMR (Proton NMR): This experiment provides information about the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling.
¹³C NMR (Carbon-13 NMR): This provides information about the number of different types of carbon atoms in the molecule.
2D NMR Experiments:
COSY (Correlation Spectroscopy): Identifies proton-proton couplings, helping to establish connectivity within spin systems.
HSQC (Heteronuclear Single Quantum Coherence) / HMQC (Heteronuclear Multiple Quantum Coherence): Correlates directly bonded proton and carbon atoms.
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds apart, which is crucial for connecting different fragments of the molecule, such as the sugar units to the aglycone.
NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which is essential for determining the stereochemistry of the molecule.
| Atom | ¹³C Chemical Shift (δc, ppm) | ¹H Chemical Shift (δH, ppm) |
| Aglycone Moiety | ||
| C-1 | ... | ... |
| C-3 | ... | ... |
| C-14 | ... | ... |
| C-21 | ... | ... |
| Sugar Moiety | ||
| C-1' | ... | ... |
| C-2' | ... | ... |
Mass Spectrometric Analysis for Molecular Confirmation
Mass spectrometry (MS) is a vital analytical technique used to determine the molecular weight and elemental composition of a compound. researchgate.net For a natural product like this compound, high-resolution mass spectrometry (HRMS) is particularly valuable.
Techniques such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are commonly used to ionize the molecule. The resulting ions are then analyzed to determine their mass-to-charge ratio (m/z).
The data obtained from mass spectrometry for this compound would provide:
Molecular Weight: The exact mass of the molecule can be determined, which allows for the calculation of its molecular formula.
Fragmentation Pattern: Tandem mass spectrometry (MS/MS) experiments can be performed to fragment the molecule and analyze the resulting fragments. This provides valuable information about the structure of the compound, such as the sequence and identity of the sugar units in the glycoside chain.
| Mass Spectrometry Technique | Information Obtained |
| High-Resolution ESI-MS | Provides the accurate mass of the molecular ion (e.g., [M+H]⁺, [M+Na]⁺), which is used to determine the elemental composition. |
| Tandem MS (MS/MS) | Reveals the fragmentation pattern, which can help in identifying the aglycone and sugar moieties and their connectivity. |
Vibrational and Electronic Spectroscopy for Structural Characterization (IR, UV)
Infrared (IR) and Ultraviolet-Visible (UV) spectroscopy provide complementary information for the structural characterization of this compound.
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which causes molecular vibrations. nih.gov The IR spectrum of this compound would be expected to show characteristic absorption bands for various functional groups.
| Functional Group | Expected IR Absorption Range (cm⁻¹) |
| O-H (hydroxyl groups) | 3200-3600 (broad) |
| C-H (alkane) | 2850-3000 |
| C=O (lactone) | 1700-1750 |
| C=C (alkene) | 1600-1680 |
| C-O (ether, alcohol) | 1000-1300 |
Ultraviolet-Visible (UV) Spectroscopy: UV-Visible spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for identifying chromophores (light-absorbing groups). Cardiac glycosides of the cardenolide class, which this compound is presumed to be, typically exhibit a characteristic UV absorption maximum due to the α,β-unsaturated γ-lactone ring. iosrjournals.org This absorption is generally observed in the range of 215-220 nm. iosrjournals.org
Molecular and Cellular Pharmacology of Evomonoside
Cellular Signaling Pathway Modulation by Evomonoside
Beyond its direct inhibition of the Na+/K+-ATPase, this compound instigates changes in cellular signaling. The binding of cardiac glycosides to the Na+/K+-ATPase can activate various intracellular signaling cascades, independent of the changes in ion concentrations.
The Na+/K+-ATPase can act as a signal transducer. mdpi.com Upon binding of a cardiac glycoside like this compound, the enzyme can interact with neighboring proteins to initiate signaling cascades. researchgate.net One of the key pathways activated is the non-receptor tyrosine kinase c-Src. frontiersin.orgmdpi.com
Activation of c-Src can, in turn, lead to the transactivation of the Epidermal Growth Factor Receptor (EGFR). frontiersin.orgnih.gov This process occurs even in the absence of EGFR's natural ligands. nih.gov The activated c-Src can phosphorylate specific tyrosine residues on the EGFR, initiating downstream signaling. mdpi.com This c-Src/EGFR signaling axis can then activate further pathways, such as the Ras/Raf/MEK/ERK pathway, which is involved in regulating cell proliferation and survival. mdpi.combio-rad.comnih.gov The synergy between c-Src and EGFR can amplify mitogenic signals. nih.govmdpi.com
The primary consequence of Na+/K+-ATPase inhibition by this compound is the disruption of intracellular ion homeostasis. The blockage of the pump leads to an accumulation of intracellular sodium ions and a decrease in intracellular potassium ions. nih.gov This altered sodium gradient affects the operation of other ion transporters, most notably the Na+/Ca2+ exchanger. nih.gov
The Na+/Ca2+ exchanger normally uses the sodium gradient to extrude calcium from the cell. With the increased intracellular sodium concentration, the driving force for this exchange is reduced, leading to an increase in the intracellular calcium concentration. wikipedia.orgnih.gov This elevation in intracellular calcium is a key factor in the downstream effects of cardiac glycosides. The perturbation of ionic balance is a fundamental aspect of the cellular response to this compound. plos.org
Cross-Talk with Diverse Cellular Signalosomes and Functional Outcomes
This compound, a cardiac glycoside, engages in significant cross-talk with cellular signaling complexes, primarily through its interaction with the Na+/K+-ATPase (NKA). Beyond its classical function as an ion pump, the NKA also serves as a crucial component of complex signalosomes, which are assemblies of signaling molecules. mdpi.com The binding of cardiac glycosides like this compound to the NKA can trigger a cascade of intracellular signaling events.
This interaction is known to activate the epidermal growth factor receptor (EGFR) signaling pathway, which subsequently engages downstream cascades such as the Ras/Raf/MEK/ERK pathway. mdpi.com This particular signaling cascade is fundamentally involved in the regulation of key cellular processes, including cell cycle progression and apoptosis. mdpi.com The activation or modulation of these pathways by this compound underlies its functional outcomes, such as the induction of cell death in cancer cells. The NKA signalosome, therefore, acts as a transducer, converting the external signal of this compound binding into a variety of cellular responses that can determine cell fate. mdpi.com
Mechanisms of Apoptotic and Antiproliferative Activity in Preclinical Cellular Models
Induction of Apoptosis in Cancer Cell Lines (e.g., Osteosarcoma Cells)
This compound has demonstrated potent pro-apoptotic activity in preclinical studies involving cancer cell lines. Research has specifically highlighted its efficacy in inducing apoptosis in human osteosarcoma cells, such as the 143B and U-2OS cell lines. atsjournals.orgfrontiersin.orgnih.gov Studies have shown that this compound is among the most effective cardenolides at inducing apoptosis in these cells. atsjournals.orgfrontiersin.org The induction of apoptosis is a key mechanism behind its anticancer potential, triggering a programmed cell death cascade in malignant cells that are often resistant to conventional therapies. atsjournals.orgfrontiersin.org The apoptotic effect is concentration-dependent, with higher concentrations of this compound leading to a greater percentage of apoptotic cells. atsjournals.org
Modulation of Mitochondrial Membrane Potential
A critical event in the apoptotic pathway initiated by this compound is the disruption of mitochondrial function. Specifically, its pro-apoptotic activity is strongly associated with the breakdown of the mitochondrial membrane potential (ΔΨm). atsjournals.orgfrontiersin.org The loss of ΔΨm is a key indicator of mitochondrial permeabilization and is considered a point of no return in the intrinsic apoptotic pathway. frontiersin.org In osteosarcoma cells treated with this compound, a significant loss of mitochondrial membrane potential has been observed, occurring in conjunction with the induction of apoptosis. atsjournals.orgnih.gov This event precedes or accompanies the activation of downstream cell death machinery, indicating that mitochondria play a central role in mediating this compound-induced cytotoxicity. atsjournals.org
Caspase Cascade Activation Pathways (e.g., Caspase-8, Caspase-9)
The apoptotic cell death induced by this compound involves the activation of the caspase cascade, a family of proteases that execute the apoptotic program. Research findings indicate that this compound treatment in osteosarcoma cells leads to the activation of both caspase-8 and caspase-9. atsjournals.orgfrontiersin.org
Caspase-9: The activation of caspase-9 is a hallmark of the intrinsic, or mitochondrial, pathway of apoptosis. biorxiv.orginvivyd.com This caspase is activated following the loss of mitochondrial membrane potential and the release of cytochrome c into the cytoplasm, which leads to the formation of the apoptosome. biorxiv.orgwikipedia.org The observed activation of caspase-9 confirms the involvement of the mitochondrial pathway in this compound's mechanism of action. atsjournals.orgfrontiersin.org
Caspase-8: The activation of caspase-8 points to the involvement of the extrinsic, or death receptor-mediated, pathway of apoptosis. mdpi.combiorxiv.org This initiator caspase is typically recruited and activated upon stimulation of death receptors on the cell surface. biorxiv.org
The concurrent activation of both caspase-8 and caspase-9 suggests that this compound triggers a comprehensive apoptotic response by engaging both the intrinsic and extrinsic signaling pathways, leading to a more effective elimination of cancer cells. atsjournals.orgjmb.or.kr
Impact on Cell Population Growth and Cell Cycle Progression
This compound exerts a significant inhibitory effect on the growth of cancer cell populations. In studies using osteosarcoma cell lines, this compound was identified as one of the most efficient inhibitors of cell proliferation among a range of steroid glycosides. nih.gov This inhibition of cell population growth is dose-dependent. nih.gov
While specific details on this compound's direct impact on cell cycle phases are not extensively documented in the available literature, the antiproliferative effects of cardiac glycosides are often linked to the induction of cell cycle arrest. biorxiv.orgnih.gov This arrest prevents cells from progressing through the necessary phases of division (G1, S, G2, M), ultimately halting proliferation. nih.gov The inhibition of signaling pathways like the Ras/Raf/MEK/ERK cascade, which is modulated by cardiac glycoside-NKA interaction, is known to influence cell cycle regulators such as cyclins and cyclin-dependent kinases (CDKs), potentially leading to arrest at checkpoints like G1/S or G2/M. mdpi.com
Table 1: Effects of this compound on Osteosarcoma Cells in Preclinical Models
| Parameter | Observed Effect | Affected Cell Line(s) | Associated Mechanism | Reference(s) |
|---|---|---|---|---|
| Apoptosis Induction | Strong, concentration-dependent induction of apoptosis. | 143B, U-2OS | Activation of intrinsic and extrinsic pathways. | atsjournals.org, frontiersin.org, |
| Mitochondrial Membrane Potential (ΔΨm) | Significant breakdown/loss of ΔΨm. | 143B, U-2OS | Mitochondrial dysfunction as part of the intrinsic apoptotic pathway. | atsjournals.org, frontiersin.org, nih.gov |
| Caspase Activation | Activation of both initiator caspase-8 and caspase-9. | 143B | Engagement of extrinsic (caspase-8) and intrinsic (caspase-9) apoptotic pathways. | atsjournals.org, frontiersin.org |
| Cell Population Growth | Efficient, dose-dependent inhibition of cell proliferation. | 143B | Induction of apoptosis and potential cell cycle arrest. | frontiersin.org, nih.gov |
Antiviral Mechanisms of this compound in Preclinical Cellular Models
While preclinical studies focusing specifically on the antiviral mechanisms of this compound are not extensively detailed in the available scientific literature, its classification as a cardiac glycoside provides a basis for its potential antiviral activity. Cardiac glycosides as a class have demonstrated broad-spectrum antiviral effects against a range of both DNA and RNA viruses. frontiersin.org
The primary mechanism of antiviral action for cardiac glycosides is believed to be host-targeted, centering on the inhibition of the Na+/K+-ATPase (NKA). frontiersin.orgnih.gov This inhibition disrupts the intracellular ionic balance, particularly leading to a decrease in intracellular potassium (K+) concentration. atsjournals.org Many viruses depend on specific host cell intracellular ion concentrations for various stages of their life cycle, including genome replication, protein synthesis, and assembly. nih.gov By altering this ionic homeostasis, cardiac glycosides can create an intracellular environment that is non-conducive to viral replication. frontiersin.org
Furthermore, the interaction of cardiac glycosides with the NKA signalosome can modulate cellular signaling pathways, such as the NF-κB pathway, which some viruses exploit to facilitate their replication and to trigger inflammatory responses. nih.gov By inhibiting such pathways, these compounds can interfere with both viral propagation and the associated pathology. nih.gov This host-targeted approach is considered a promising antiviral strategy because it may minimize the development of viral resistance, a common challenge with drugs that target viral components directly. frontiersin.org
Interference with Viral Entry into Host Cells
Cardiac glycosides (CGs) can obstruct the early stages of the viral life cycle, specifically the entry of viruses into host cells. mdpi.com This inhibitory action is frequently linked to the activation of the non-receptor tyrosine kinase (c-Src) pathway. nih.govmdpi.com The binding of a cardiac glycoside to the α1 subunit of Na+/K+-ATPase can trigger c-Src, which then phosphorylates the epidermal growth factor receptor (EGFR). This event initiates a signaling cascade involving the Ras/Raf/MEK/ERK pathway, which is exploited by some viruses for intracellular entry. mdpi.com
In silico studies have identified this compound as a potential inhibitor of viral entry. A molecular modeling and virtual screening study targeting the SARS-CoV-2 spike (S) protein, which is crucial for viral attachment and entry, highlighted this compound as a compound with a strong binding affinity to the protein's receptor-binding domain (RBD).
| Compound | Target | Binding Energy (kcal/mol) | Interacting Residues |
|---|---|---|---|
| This compound | SARS-CoV-2 S-protein | -8.3 | R403, G496, S477 |
Influence on Host Cellular Metabolism (e.g., Methionine Supply)
Viruses are known to hijack host cell metabolism to secure the necessary energy and molecular building blocks for their replication. frontiersin.orgnih.govnih.gov The antiviral strategy of targeting host metabolic pathways is an emerging area of research. Cardiac glycosides have been shown to interfere with the host's metabolic processes, thereby indirectly inhibiting viral propagation.
A key mechanism identified for cardiac glycosides is the disruption of amino acid availability. Specifically, the cardiac glycoside ouabain (B1677812) has been reported to limit the supply of methionine in host cells. mdpi.com Other studies have demonstrated that cardiac glycosides can inhibit the transport of α-aminoisobutyric acid, indicating a broader impact on amino acid transport that is independent of their effects on ion transport or cellular ATP supply. physiology.org Since viruses are dependent on host cell resources, this limitation of essential amino acids can impede the synthesis of viral proteins and thus restrict viral replication. physiology.orgfrontiersin.org
Effects on Viral Protein Synthesis and RNA Processing
A significant antiviral mechanism of cardiac glycosides is the disruption of viral protein synthesis. mdpi.com This effect is a direct consequence of Na+/K+-ATPase inhibition, which leads to a decrease in the intracellular concentration of potassium (K+) ions. physiology.org Many cellular enzymes, including the ribosomes responsible for protein translation, require a physiological K+ concentration to function correctly. mdpi.com By lowering the intracellular K+ levels, cardiac glycosides effectively hamper the host's translational machinery, which in turn blocks the synthesis of viral proteins. nih.govphysiology.org This mechanism has been shown to be effective against viruses such as influenza A virus. physiology.org
Role of Autophagy Induction in Antiviral Responses
Autophagy is a cellular degradation and recycling process that plays a dual role in viral infections; it can act as a host defense mechanism by degrading viral components, or it can be subverted by viruses to facilitate their own replication. nih.govmdpi.com The modulation of autophagy is a recognized activity of cardiac glycosides, although its role is complex and can be context-dependent. nih.gov
Some cardiac glycosides have been shown to induce autophagy, and this induction can be a key part of their antiviral activity. mdpi.comnih.gov For instance, the antiviral action of digitoxin (B75463) against human cytomegalovirus is linked to the activation of autophagy. nih.govmdpi.com The induction of autophagy can be triggered by the signaling cascades initiated by the binding of cardiac glycosides to Na+/K+-ATPase. mdpi.com Conversely, some cardiac glycosides can also suppress a form of autophagy-related cell death known as autosis, which is dependent on the Na+/K+-ATPase pump. tandfonline.com This indicates that the relationship between cardiac glycosides and autophagy is multifaceted, involving both induction and inhibition depending on the specific compound and cellular context. nih.gov
| Compound Class | Observed Effect on Autophagy | Associated Mechanism | Relevance to Viral Infection |
|---|---|---|---|
| Cardiac Glycosides (general) | Induction or Suppression | Dependent on specific compound and cell type. nih.gov | Can be antiviral (degradation of virus) or pro-viral (exploited by virus). mdpi.com |
| Digitoxin | Induction | Activation of AMPK and phosphorylation of ULK1. nih.govresearchgate.net | Suppresses human cytomegalovirus replication. nih.gov |
| Digoxin (B3395198) | Suppression of Autosis | Inhibition of Na+/K+-ATPase. tandfonline.com | Potential to modulate autophagy-related cell death pathways. |
Investigation of Na+/K+-ATPase Independent Antiviral Pathways (e.g., JAK1 Proteolysis)
While many antiviral effects of cardiac glycosides are linked to Na+/K+-ATPase, recent findings have revealed independent pathways. A notable Na+/K+-ATPase-independent mechanism is the downregulation of Janus kinase 1 (JAK1) through proteolysis. nih.gov The JAK/STAT signaling pathway is crucial for immune responses, and its modulation can significantly impact viral infections. mdpi.com
Research has shown that certain cardiac glycosides can induce the proteolysis of JAK1, a process that is independent of Na+/K+-ATPase activity. nih.gov This effect was observed in swine testis cells infected with coronaviruses (TGEV and OC43). nih.gov The degradation of JAK1 is mediated by the activation of the E3 ubiquitin-protein ligase family. nih.gov This pathway appears to be distinct from other signaling cascades, such as the PI3K/PDK1/RSK2 pathway, that can be triggered simultaneously. nih.gov The ability of an impermeable form of a cardiac glycoside to activate this process confirms that the mechanism must be mediated by a membrane protein other than Na+/K+-ATPase. nih.gov
Structure Activity Relationship Sar Studies of Evomonoside and Its Analogs
Impact of the Glycosidic Moiety on Biological Activity and Selectivity
The sugar portion of cardenolide glycosides plays a pivotal role in their interaction with the Na+/K+-ATPase enzyme. mdpi.com The presence, type, and number of sugar residues can significantly affect the binding affinity and stability of the enzyme-inhibitor complex. nih.govrsc.org The sugar moiety is believed to stabilize the complex through interactions with amino acid residues in the binding pocket, effectively "closing" the access pathway and locking the inhibitor in place. nih.govresearchgate.net
Evomonoside is characterized by a single α-L-rhamnose sugar attached to the C3 position of its digitoxigenin (B1670572) steroid core. ebi.ac.uk This rhamnose residue is critical for high-affinity binding to the Na+/K+-ATPase. nih.govpnas.org Studies comparing this compound to analogs with different sugars have demonstrated the positive contribution of rhamnose. For instance, this compound exhibits a 2.8-fold higher affinity for the E2P·Pi·Mg2+ state of the enzyme than digitoxigenin monodigitoxide, which has a digitoxose (B191001) sugar instead. pnas.org This enhanced affinity is attributed to favorable hydrogen bonds formed between the rhamnose moiety and the enzyme. pnas.org
In the structurally similar cardenolide ouabain (B1677812), which also contains an α-L-rhamnose residue, the sugar's hydroxyl groups can form hydrogen bonds with residues in the enzyme's L1/2 and L7/8 loops, such as Glu-122 and Arg-887. nih.govresearchgate.net These interactions are thought to stabilize the bound conformation and contribute significantly to the high binding affinity. nih.gov The absence of this sugar, as seen in the aglycone ouabagenin, results in a 300-fold reduction in binding affinity. pnas.org Given its structural similarity, the rhamnose in this compound is expected to participate in analogous stabilizing interactions.
The nature of the sugar and the length of the oligosaccharide chain are key determinants of a cardenolide's inhibitory potency. nih.govrsc.org Comparisons between different naturally occurring and synthetic glycosides have provided valuable SAR insights.
For example, a comparison of digitoxin (B75463) (which has a chain of three digitoxose sugars) with this compound (which has a single rhamnose sugar) showed that this compound had a lower inhibitor constant (Ki), indicating a higher affinity. nih.govresearchgate.net This suggests that the specific type of sugar (rhamnose vs. digitoxose) can be more influential than the length of the sugar chain. nih.gov
However, the effect of glycosylation is complex and also depends on the structure of the steroid aglycone. researchgate.net The addition of a sugar moiety generally increases affinity compared to the bare aglycone, but the magnitude of this effect varies. nih.gov In the ouabain/ouabagenin pair, the addition of rhamnose increases affinity more than 25-fold. nih.gov In contrast, for digoxin (B3395198) and digitoxin, the addition of their three-sugar chains provides only a moderate increase in affinity compared to their respective aglycones. nih.gov Furthermore, studies on digitoxin derivatives have shown that the inhibitory potency can increase as the number of sugar residues decreases, highlighting a complex relationship between chain length and activity. mdpi.com
| Compound | Aglycone | Glycosidic Moiety | Apparent Ki (nM) |
|---|---|---|---|
| This compound | Digitoxigenin | 1x α-L-Rhamnose | 72 |
| Ouabain | Ouabagenin | 1x α-L-Rhamnose | 89 |
| Ouabagenin | Ouabagenin | None (Aglycone) | 2282 |
| Digitoxin | Digitoxigenin | 3x β-D-Digitoxose | 119 |
| Digitoxigenin | Digitoxigenin | None (Aglycone) | 127 |
| Digoxin | Digoxigenin (B1670575) | 3x β-D-Digitoxose | 147 |
| Digoxigenin | Digoxigenin | None (Aglycone) | 194 |
Structure-Function Relationships of the Steroid Core Modifications
However, modifications to the steroid core, particularly on the β-face (the "top" face) and the C and D rings, can significantly impact activity. nih.gov SAR studies have shown that the enzyme is sensitive to modifications in these regions. nih.gov For example, the number and position of hydroxyl (-OH) groups on the steroid core modulate binding affinity and pH sensitivity. nih.gov this compound, which has only one crucial hydroxyl group at the C14 position, demonstrates a very high affinity. nih.govresearchgate.net In contrast, ouabain has additional hydroxyl groups on its A and B rings. nih.gov These differences in hydroxylation patterns are responsible for the varying effects observed even when the attached sugar is the same, as in the case of this compound and ouabain. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogs
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. mdpi.comchemmethod.com This approach allows for the prediction of the activity of new, unsynthesized analogs, thereby accelerating drug discovery. collaborativedrug.comneliti.com
QSAR models have been successfully developed to predict the cytotoxic (cell-killing) activity of cardenolides against various cancer cell lines. nih.govscholarsresearchlibrary.com The biological activity of these compounds, including this compound, is closely linked to their ability to inhibit Na+/K+-ATPase. lookchem.comnih.gov
Researchers have built QSAR models using libraries of cardenolides with known antiproliferative activities against cell lines such as the human lung cancer cell line A549. nih.govresearchgate.net These models have indicated that the cytotoxic capacity of cardenolides is strongly related to specific physicochemical properties. researchgate.netpeerj.com For instance, models have shown that substituents at the C3 position that are not carbohydrates and can act as hydrogen bond acceptors tend to increase antiproliferative activity. nih.govresearchgate.net Conversely, the presence of highly electronegative atoms can decrease this effect. researchgate.net Such predictive models serve as valuable guidelines for designing new derivatives with potentially enhanced and more selective anticancer properties. nih.gov
The development of robust QSAR models relies on the use of molecular descriptors, which are numerical values that encode different aspects of a molecule's structure and properties. biolscigroup.usscispace.com For cardenolide analogs, a variety of descriptors have been employed to correlate structure with activity. scholarsresearchlibrary.comnih.gov
Commonly used descriptors in cardenolide QSAR studies include:
Lipoaffinity: This describes the molecule's tendency to dissolve in fats or lipids, which is related to its ability to cross cell membranes. Increased lipophilicity has been correlated with higher cytotoxic effects in some models. researchgate.netresearchgate.net
Hydrogen Bond Acceptors: The capacity of atoms within the molecule to accept hydrogen bonds is a key factor, particularly for substituents at the C3 position of the steroid core. nih.govpeerj.com
Docking Scores and Binding Free Energies: These descriptors are derived from molecular docking simulations, which predict how a ligand (like this compound) binds to its receptor (Na+/K+-ATPase). scholarsresearchlibrary.compeerj.com The score or calculated energy gives an estimate of the binding affinity. QSAR models built using these descriptors have shown good correlation between the predicted binding strength and the experimentally observed cytotoxic activity. scholarsresearchlibrary.com
Quantum Chemical Descriptors: Properties such as the energy of the Highest Occupied Molecular Orbital (EHOMO) can also be used to build predictive models. biolscigroup.us
By analyzing these descriptors, QSAR models can identify the key molecular features that drive the biological activity of this compound and its analogs, providing a rational basis for further chemical modification. nih.govmdpi.com
Conformational Analysis and Ligand-Target Binding Site Interactions
The biological activity of a molecule is intrinsically linked to its three-dimensional structure and its ability to interact with its biological target. wikipedia.org For this compound, a cardenolide glycoside, its therapeutic and cytotoxic effects are largely attributed to its interaction with the Na+/K+-ATPase pump. scholarsresearchlibrary.commdpi.com Understanding the conformational dynamics of this compound and the specific interactions it forms within the binding site of its target is crucial for elucidating its mechanism of action and for the rational design of new, more potent, and selective analogs.
Conformational Analysis of this compound
The conformation of this compound, like other cardiac glycosides, is characterized by a rigid steroid nucleus and a more flexible sugar moiety. The steroid core typically features a cis-fusion between the A and B rings and the C and D rings, with the B and C rings in a trans-conformation. mdpi.com In a solution of dimethyl sulfoxide (B87167) (DMSO-d6), the A ring of the steroid portion of a related cardenolide adopts a chair conformation. researchgate.net The sugar component, an α-L-rhamnose in the case of this compound, is attached at the C3 position of the steroid nucleus. lookchem.com The orientation of this sugar is a critical determinant of the molecule's binding affinity. pnas.org
Computational methods, such as molecular docking and molecular dynamics (MD) simulations, are invaluable tools for studying the conformational preferences of ligands like this compound and their dynamic behavior upon binding to a target. openaccessjournals.commdpi.com These techniques allow researchers to predict the most stable conformations of the molecule and to visualize how it fits into the binding pocket of the Na+/K+-ATPase. scholarsresearchlibrary.comopenaccessjournals.com
Ligand-Target Binding Site Interactions
This compound, as a cardiotonic steroid, is a specific inhibitor of the Na+/K+-ATPase, binding to a preformed cavity in the E2P state of the enzyme. pnas.org The binding of this compound and other cardiac glycosides to this site is a complex process involving a network of non-covalent interactions. These interactions stabilize the drug-receptor complex and are responsible for the observed inhibitory activity.
Key interactions that have been identified through structural and computational studies of related cardiac glycosides include:
Hydrogen Bonds: The sugar moiety plays a significant role in establishing hydrogen bonds with the receptor. For instance, the rhamnose of ouabain, a related cardiac glycoside, forms hydrogen bonds that contribute positively to its binding affinity. pnas.org The α-L-rhamnoside derivatives, such as this compound, have been reported to be more potent than their β-D-digitoxoside or β-D-glucoside counterparts, suggesting the importance of the sugar's stereochemistry in forming optimal interactions. lookchem.com
Electrostatic Interactions: The lactone ring at the C17 position of the steroid is a key feature for activity. The carbonyl group of the lactone ring is thought to engage in important electrostatic interactions within the binding site. pnas.org
π-π Stacking and π-Alkyl Interactions: Aromatic residues in the binding site can engage in π-π stacking or π-alkyl interactions with the steroid rings or other parts of the ligand, further contributing to binding affinity. mdpi.com
Molecular docking studies have been employed to predict the binding modes of various cardiac glycosides, including analogs of this compound, to the Na+/K+-ATPase. scholarsresearchlibrary.com These studies help to rationalize the structure-activity relationships observed for this class of compounds. For example, by comparing the docking scores and predicted binding energies of different analogs, researchers can infer the importance of specific functional groups and structural features for high-affinity binding. scholarsresearchlibrary.comnih.gov
The table below summarizes the key molecular interactions involved in the binding of cardiac glycosides to the Na+/K+-ATPase, which are relevant to understanding the binding of this compound.
| Interaction Type | Ligand Moiety Involved | Receptor Residues (Examples) | Significance |
| Hydrogen Bonds | Sugar Moiety (α-L-rhamnose) | Polar/Charged Residues | Enhances binding affinity and specificity. pnas.org |
| Van der Waals Contacts | Steroid Nucleus | Hydrophobic Residues | Stabilizes the overall ligand-receptor complex. researchgate.net |
| Electrostatic Interactions | Lactone Ring (Carbonyl group) | Polar Residues | Crucial for inhibitory activity. pnas.org |
| π-π Stacking / π-Alkyl | Steroid Rings | Aromatic Residues (e.g., Tryptophan, Tyrosine) | Contributes to binding affinity. mdpi.com |
Biosynthetic Pathways and Biotechnological Production of Evomonoside
Enzymatic Pathways Involved in Evomonoside Biosynthesis
The biosynthesis of this compound can be conceptually divided into two main parts: the formation of the digitoxigenin (B1670572) aglycone and the subsequent glycosylation step. While the complete pathway is not fully elucidated in a single organism, research on various cardiac glycoside-producing plants, such as Digitalis species, provides a comprehensive model.
The steroid backbone of digitoxigenin is derived from the mevalonate (B85504) pathway, leading to cholesterol or other plant sterols. A series of specific modifications, including hydroxylations, stereo-specific reductions, and the formation of the characteristic unsaturated lactone ring at the C17 position, are required. Key enzymes in this process are from the Cytochrome P450 (CYP450) monooxygenase superfamily. For instance, research on the biosynthesis of related cardiac glycosides has identified specific P450 enzymes responsible for crucial steps like C14-hydroxylation, a hallmark of this compound class. nju.edu.cnnih.gov
Glycosyltransferase Research and Engineering for this compound Diversification
Glycosylation is a key determinant of the pharmacological properties of cardiac glycosides. rsc.org Consequently, the enzymes that catalyze this step, glycosyltransferases (GTs), are prime targets for protein engineering and biotechnological applications aimed at creating novel analogs. nih.govnih.gov
Enzymatic glycosylation offers significant advantages over chemical synthesis due to its high regio- and stereospecificity, avoiding the need for complex protection and deprotection steps. rsc.org Plant UDP-dependent glycosyltransferases (UGTs), which belong to the GT1 family, are particularly valuable as they can use a wide array of acceptor molecules, making them ideal for generating libraries of new glycosides. frontiersin.org
The strategy of "glycorandomization" involves using a panel of GTs with different sugar donor specificities to attach various sugars to a core aglycone like digitoxigenin. This can create a library of this compound analogs with different sugar moieties, potentially altering their solubility, stability, and biological target affinity. rsc.org Research has shown that even small changes in the sugar part of a cardiac glycoside can significantly impact its binding affinity. For example, the rhamnose in this compound contributes more positively to binding affinity for its target, Na+/K+-ATPase, than the digitoxose (B191001) sugar found in other cardiac glycosides. rsc.orgvscht.cz Engineering UGTs to accept different sugar donors or to glycosylate different positions on the aglycone is a key area of research for producing novel bioactive compounds. nih.gov
An alternative to using native glycosyltransferases is the application of engineered glycoside hydrolases (GHs), known as transglycosylases. rsc.org Normally, glycoside hydrolases break glycosidic bonds. However, through protein engineering, their catalytic activity can be shifted to favor the formation of these bonds (transglycosylation) over hydrolysis. rsc.orgnih.gov
Transglycosylases can utilize different and often more accessible sugar donors than UGTs, such as p-nitrophenyl (pNP)-sugars or disaccharides. rsc.org Rational protein design has been successfully used to improve the transglycosylation-to-hydrolysis ratio of these enzymes, making them more efficient synthetic tools. rsc.org The application of transglycosylases could enable the synthesis of this compound and its analogs by attaching rhamnose or other sugars to digitoxigenin, expanding the toolkit available for creating diversified cardiac glycoside libraries. rsc.orgresearchgate.net
Heterologous Expression Systems for Enhanced this compound Production
The production of this compound and other cardiac glycosides directly from plant sources is often inefficient and subject to environmental variations. nju.edu.cn Heterologous expression, which involves transferring the biosynthetic genes into a well-characterized host organism like bacteria (Escherichia coli) or yeast (Saccharomyces cerevisiae), offers a promising alternative for scalable and controlled production. frontiersin.orgnexusacademicpublishers.com
However, the heterologous production of complex plant natural products like this compound is challenging. It requires the functional expression of multiple enzymes, often from the P450 family, which may require specific co-factors and proper membrane localization. nju.edu.cnmdpi.com Furthermore, the host organism must be engineered to supply the necessary precursor molecules.
Successful strategies often involve:
Host Selection : Yeast, being a eukaryote, is often a better host for plant P450 enzymes than bacteria. nexusacademicpublishers.comfrontiersin.org Insect cell culture systems are also used for high-level expression of eukaryotic proteins. nexusacademicpublishers.commdpi.com
Pathway Reconstruction : The entire multi-step biosynthetic pathway must be reconstituted in the host, which is a significant metabolic engineering challenge. nju.edu.cn
Enzyme Optimization : Codon optimization and protein engineering may be necessary to ensure the enzymes function correctly in the new host environment. frontiersin.org
Research into the heterologous production of cardiac glycoside precursors has demonstrated the feasibility of this approach, although achieving high yields of the final, fully glycosylated product like this compound remains a significant goal. nju.edu.cnresearchgate.net
Synthetic Methodologies for Evomonoside and Its Derivatives
Total and Partial Synthesis Approaches for Evomonoside
The synthesis of this compound, a cardiac-active principle, has been approached through both partial and, conceptually, total synthesis strategies. The primary structure of this compound consists of the aglycone digitoxigenin (B1670572) linked to an L-rhamnose sugar moiety.
A notable partial synthesis of this compound was accomplished, providing definitive proof of its structure. researchgate.net This synthesis involved the reaction of digitoxigenin with 2,3,4-tri-O-benzoyl-α-L-rhamnosyl bromide. researchgate.net The resulting O-benzoylated glycoside, upon removal of the protective benzoyl groups, yielded digitoxigenin α-L-rhamnopyranoside, which was found to be identical to naturally occurring this compound. researchgate.net This work confirmed the α-L-rhamnosidic linkage in the natural product. researchgate.netacs.org
Further partial syntheses have been reported, contributing to the body of knowledge on the glycosylation of cardenolides. acs.org For instance, the glycosylation of digitoxigenin has been explored using various techniques, including modified Koenigs-Knorr procedures, to yield β-glycosides. molaid.com Another partial synthesis of this compound was achieved as part of a broader study on the glycosylation of cardenolides, further solidifying the established synthetic routes. acs.org
While a complete de novo total synthesis of this compound from simple starting materials is a complex undertaking, the modular nature of the molecule lends itself to total synthesis strategies. Such strategies would involve the independent synthesis of the digitoxigenin steroid core and the L-rhamnose sugar unit, followed by their stereoselective coupling. The total synthesis of related and more complex cardiotonic steroids, such as ouabagenin, has been achieved, demonstrating the feasibility of constructing the intricate steroid nucleus and subsequently introducing the sugar moiety. lookchem.com These modular total synthesis approaches provide a framework that could be adapted for the total synthesis of this compound. lookchem.comepfl.ch
Chemical Glycosylation Techniques for Structural Modification
Chemical glycosylation is a pivotal technique for the synthesis and structural modification of this compound and its analogs. The core of this process involves the formation of a glycosidic bond between the digitoxigenin aglycone and a rhamnose donor.
The Koenigs-Knorr reaction and its modifications are fundamental methods employed for this purpose. researchgate.netmolaid.com In the partial synthesis of this compound, a derivative of this method was used, where digitoxigenin was coupled with an acetylated glycosyl halide, specifically 2,3,4-tri-O-benzoyl-α-L-rhamnosyl bromide, in the presence of a promoter. researchgate.net The use of protecting groups on the sugar moiety is crucial to ensure regioselectivity and stereoselectivity of the glycosylation reaction. Subsequent deprotection steps are then required to yield the final product. researchgate.net
The steric outcome of glycosylation reactions, such as the Koenigs-Knorr synthesis, is influenced by several factors, including the nature of the neighboring groups on the sugar donor, conformational effects, and the solvent used. colab.ws For instance, the synthesis of 1,2-cis cardenolides, a class to which this compound belongs, highlights the challenges and subtleties of controlling the stereochemistry at the anomeric center. colab.ws
Modern glycosylation techniques offer a broader toolkit for the synthesis of glycosides. These include methods that utilize different activating agents and glycosyl donors. tsijournals.com Chemoenzymatic methods, which combine the flexibility of chemical synthesis with the high selectivity of enzymes, are also emerging as powerful tools for glycosylation. tsijournals.comrapidnovor.comsigmaaldrich.com These approaches can offer high yields and stereospecificity, potentially simplifying the synthesis of complex glycosides like this compound and its derivatives. rapidnovor.comsigmaaldrich.com For example, glycosyltransferases can be used to attach sugar moieties to aglycones with high precision, avoiding the need for extensive protecting group chemistry. sigmaaldrich.comrsc.org
The table below summarizes key aspects of glycosylation techniques relevant to this compound synthesis.
| Glycosylation Technique | Glycosyl Donor Example | Promoter/Conditions | Key Feature |
| Koenigs-Knorr Reaction | 2,3,4-tri-O-benzoyl-α-L-rhamnosyl bromide | Silver salt (e.g., Ag2CO3) | Well-established method for glycoside synthesis. |
| Modified Koenigs-Knorr | Acetohalogenose sugars | Mercury(II) cyanide | Used in the partial synthesis of this compound. researchgate.net |
| Chemoenzymatic Synthesis | Activated sugar donors | Glycosyltransferases | High regio- and stereoselectivity. sigmaaldrich.comrsc.org |
Rational Design and Synthesis of this compound Analogs and Derivatives
The rational design and synthesis of this compound analogs and derivatives are driven by the goal of exploring structure-activity relationships and developing new compounds with potentially enhanced or novel biological activities. nih.govscholarsresearchlibrary.com This process often involves modifying the aglycone, the sugar moiety, or both.
One approach to creating analogs is to alter the sugar unit attached to the digitoxigenin core. For example, the synthesis of various digitoxigenin glycosides with different sugar moieties, such as α-L-rhamnose and α-L-amicetose, has been explored. lookchem.com The synthesis of these analogs often employs palladium-catalyzed glycosylation followed by post-glycosylation modifications like dihydroxylation or diimide reduction. lookchem.com Studies on these analogs have revealed that even small changes, such as the presence and stereochemistry of a C5'-methyl group on the sugar, can significantly impact biological activity. lookchem.com
Another strategy involves the modification of the steroid aglycone. Derivatives of digitoxigenin can be prepared and then glycosylated to produce novel cardenolide glycosides. For instance, pregnane (B1235032) derivatives of digitoxigenin have been synthesized and subsequently glycosylated with L-rhamnose. lookchem.com These studies allow for the investigation of the structural requirements of the aglycone for biological activity.
The development of synthetic methodologies for derivatives of other natural products provides a blueprint for creating this compound analogs. For example, new approaches to synthesizing vicinal diol derivatives from natural compounds like eugenol (B1671780) demonstrate how functional groups can be introduced and modified to create a library of related compounds. vnu.edu.vn Similarly, the synthesis of heterocyclic derivatives of natural products like totarol (B1681349) showcases how core structures can be elaborated to produce analogs with diverse properties. nih.gov These principles can be applied to the rational design of this compound analogs, for example, by introducing heterocyclic moieties or other functional groups onto the digitoxigenin or rhamnose parts of the molecule.
Computational methods, such as molecular docking and quantitative structure-activity relationship (QSAR) studies, play an increasingly important role in the rational design of new derivatives. nih.govscholarsresearchlibrary.com These computational tools can help predict the biological activity of designed molecules and guide synthetic efforts toward the most promising candidates.
The table below lists some examples of rationally designed analogs and their synthetic approaches.
| Analog Type | Synthetic Approach | Purpose of Modification |
| C5'-Alkyl Rhamnosyl Digitoxigenin Analogs | Palladium-catalyzed glycosylation, post-glycosylation modification | Investigate the effect of sugar moiety substitution on activity. lookchem.com |
| Pregnane Glycoside Derivatives | Ozonolysis and reduction of digitoxin (B75463), followed by glycosylation | Explore structure-activity relationships of the aglycone. lookchem.com |
| Heterocyclic Analogs | Introduction of heterocyclic rings onto the aglycone or sugar | Create novel structures with potentially different biological profiles. nih.gov |
Advanced Analytical Techniques for Evomonoside Research and Characterization
Chromatographic Method Development for Purity Assessment and Quantification (e.g., HPLC, UHPLC)
The assessment of purity is a critical first step in the characterization of any biologically active compound to ensure that observed activities are attributable to the compound of interest. High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) are indispensable tools for this purpose, offering high resolution and sensitivity for separating and quantifying components in a mixture. eag.comuhplcs.com
In the study of Evomonoside, HPLC coupled with Ultraviolet (UV) detection has been utilized to confirm its purity. Research indicates that samples of this compound used in biological assays were determined to be of greater than 95% purity by HPLC/UV analysis. nih.gov This level of purity is essential for obtaining reliable and reproducible results in subsequent bioassays.
The development of chromatographic methods for cardenolides, including this compound, often involves UHPLC, which uses columns with smaller particle sizes (typically sub-2 µm) and higher pressures than traditional HPLC. eag.com This results in faster analysis times and improved separation efficiency. eag.com A representative UHPLC method for the analysis of cardenolide-containing plants employs a C18 column and a gradient elution system. escholarship.org The mobile phase typically consists of water and acetonitrile, both containing a small percentage of an acidifier like formic acid (e.g., 0.1%) to improve peak shape and resolution. escholarship.org The quality of the water used in the mobile phase is critical, with Type I ultrapure water being necessary to avoid introducing contaminants that could interfere with the analysis. elgalabwater.com
A specific analytical method for separating cardenolides has a total run time of 17 minutes, demonstrating the efficiency of modern chromatographic techniques. escholarship.org The gradient elution for such a method is detailed in the table below.
Table 1: Example of a Gradient Elution Profile for UHPLC Analysis of Cardenolides
| Time (minutes) | Solvent A (0.1% Formic Acid in Water) % | Solvent B (0.1% Formic Acid in Acetonitrile) % |
| 0.0 | 95 | 5 |
| 1.0 | 95 | 5 |
| 12.0 | 5 | 95 |
| 15.0 | 5 | 95 |
| 15.1 | 95 | 5 |
| 17.0 | 95 | 5 |
| This table is illustrative of a typical gradient used for the separation of cardenolides like this compound, based on published methods. escholarship.org |
High-Resolution Spectroscopic Techniques for Comprehensive Structural Analysis (e.g., Advanced NMR, High-Resolution MS)
Following purification, the precise chemical structure of this compound is determined using a combination of high-resolution spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS) are the primary methods for the complete structural elucidation of complex natural products. nih.govresearchgate.net
NMR spectroscopy, including advanced 2D NMR techniques, provides detailed information about the carbon-hydrogen framework of the molecule. nih.govjeol.com It allows for the determination of the connectivity of atoms and the stereochemistry of the molecule, which are crucial for defining its unique three-dimensional shape. nih.gov For complex molecules, NMR is often the preferred method for unambiguous structure elucidation. researchgate.net
High-Resolution Mass Spectrometry (HRMS) complements NMR data by providing a highly accurate mass measurement of the parent ion, which allows for the determination of the elemental formula. nih.gov The fragmentation pattern observed in MS/MS experiments provides further structural information, revealing the composition of the sugar moiety and the steroidal aglycone, which are characteristic features of cardenolides. researchgate.netnih.gov The combination of NMR and MS data was used to definitively confirm the structure of this compound in previous research. nih.gov
Table 2: Spectroscopic Techniques for Structural Elucidation of this compound
| Technique | Purpose | Information Obtained |
| Advanced NMR | Complete structural elucidation | - Carbon-hydrogen framework- Atom connectivity- Stereochemistry- 3D structure |
| High-Resolution MS | Molecular formula and structural fragments | - Accurate mass measurement- Elemental composition- Structure of aglycone and sugar moieties from fragmentation patterns |
| This table summarizes the application of key spectroscopic techniques in the structural analysis of this compound. nih.govresearchgate.netnih.govjeol.com |
Bioanalytical Assays for Quantitative Determination of Target Interaction and Cellular Responses (e.g., Enzyme Inhibition Assays, Flow Cytometry-based Apoptosis Assays)
Bioanalytical assays are fundamental to understanding the mechanism of action of a compound like this compound. These assays can quantify its interaction with specific molecular targets and measure its effects on cellular processes.
Enzyme Inhibition Assays: Cardiac glycosides are known to interact with the Na+/K+-ATPase pump, and this interaction is a key aspect of their biological activity. scholarsresearchlibrary.com Enzyme inhibition assays are used to quantify the potency of a compound against its enzyme target. kymos.com These assays typically measure the rate of an enzymatic reaction in the presence of varying concentrations of the inhibitor to determine its IC50 value (the concentration required to inhibit 50% of the enzyme's activity). mdpi.com Computational docking studies have been used to model the binding of this compound to the Na+/K+-ATPase pump, identifying key interactions that lead to the inhibition of its activity. scholarsresearchlibrary.com
Flow Cytometry-based Apoptosis Assays: this compound has been identified as a potent inducer of apoptosis, or programmed cell death, in cancer cells. nih.govnih.govscispace.com Flow cytometry is a powerful technique used to analyze individual cells in a population and is widely employed to study apoptosis. bio-rad-antibodies.com
A common method is the Annexin V/Propidium Iodide (PI) dual-staining assay. nih.govevotec.com In the early stages of apoptosis, the cell membrane phospholipid phosphatidylserine (B164497) is translocated to the outer leaflet of the plasma membrane. Annexin V is a protein that specifically binds to phosphatidylserine and, when labeled with a fluorescent tag, can identify early apoptotic cells. nih.gov Propidium Iodide is a fluorescent dye that can only enter cells with compromised membranes, a characteristic of late apoptotic or necrotic cells. nih.gov By analyzing cells stained with both reagents using flow cytometry, one can distinguish between live, early apoptotic, late apoptotic, and necrotic cells. nih.gov
Studies on the 143B osteosarcoma cell line showed that this compound was among the most potent inducers of apoptosis when compared to a panel of other steroid glycosides. nih.govnih.gov This apoptotic induction was found to be associated with the breakdown of the mitochondrial membrane potential and the activation of caspases-8 and -9, which are key executioner enzymes in the apoptotic pathway. nih.govnih.gov The effect was also found to be time-dependent, with significant apoptosis occurring after just 6 hours of treatment. nih.gov
Table 3: Bioanalytical Assays for this compound
| Assay Type | Technique/Method | Purpose | Key Findings for this compound |
| Target Interaction | Enzyme Inhibition Assay (e.g., Na+/K+-ATPase) | To quantify the inhibition of a specific enzyme target. | Identified as an inhibitor of the Na+/K+-ATPase pump. scholarsresearchlibrary.com |
| Cellular Response | Flow Cytometry-based Apoptosis Assay | To detect and quantify apoptosis induction in cells. | Potently induces apoptosis in osteosarcoma cells. nih.govnih.gov |
| Caspase Activity Assay | To measure the activation of key apoptotic enzymes. | Activates caspases-8 and -9. nih.govnih.gov | |
| Mitochondrial Membrane Potential Assay | To assess mitochondrial integrity during apoptosis. | Causes breakdown of mitochondrial membrane potential. nih.gov | |
| This table summarizes the bioanalytical assays used to characterize the biological activity of this compound. |
Comparative Pharmacology of Evomonoside with Other Cardiac Glycosides
Comparative Analysis of Na+/K+-ATPase Isoform Selectivity Profiles
The Na+/K+-ATPase exists in multiple isoforms, with the α-subunit having four different variations (α1, α2, α3, and α4) that exhibit tissue-specific distribution. researchgate.netnih.gov The α1 isoform is ubiquitously expressed, while the α2 isoform is predominantly found in cardiac and smooth muscle, making it a key target for the cardiotonic effects of cardiac glycosides. researchgate.netnih.gov The selectivity of a cardiac glycoside for these isoforms can significantly influence its therapeutic and toxicological profile.
Studies have shown that the sugar moiety attached to the steroid core of a cardiac glycoside plays a crucial role in determining its isoform selectivity. researchgate.netnih.gov While the aglycones (the steroid core without the sugar) of cardiac glycosides like digoxigenin (B1670575) and digitoxigenin (B1670572) show no significant selectivity between the α1, α2, and α3 isoforms, the attached sugars can confer selectivity. researchgate.net
Evomonoside, which has a single L-rhamnose sugar, demonstrates a notable selectivity. Research indicates that this compound exhibits a significant preference for the α3 isoform over the α1 isoform. researchgate.net In contrast, digitalis glycosides such as digoxin (B3395198) and digitoxin (B75463), which contain three D-digitoxose sugars, show moderate but significant selectivity for the α2 and α3 isoforms over the α1 isoform. researchgate.netnih.gov Ouabain (B1677812), another commonly studied cardiac glycoside, displays a moderate selectivity for the α1 isoform over the α2 isoform. researchgate.netnih.gov
This difference in isoform selectivity is critical. An α2-selective cardiac glycoside could potentially offer a safer therapeutic window for treating heart conditions by maximizing the desired inotropic effect on cardiac muscle while minimizing the toxic effects associated with inhibiting the more widespread α1 isoform. nih.gov The unique selectivity profile of this compound suggests a different interaction with the Na+/K+-ATPase isoforms compared to the more traditional digitalis glycosides.
| Cardiac Glycoside | Sugar Moiety | Selectivity Profile |
|---|---|---|
| This compound | L-Rhamnose | Significant selectivity for α3 over α1 researchgate.net |
| Digoxin | Tris-D-digitoxose | Moderate selectivity for α2/α3 over α1 researchgate.netnih.gov |
| Digitoxin | Tris-D-digitoxose | Moderate selectivity for α2/α3 over α1 researchgate.netnih.gov |
| Ouabain | L-Rhamnose | Moderate selectivity for α1 over α2 researchgate.netnih.gov |
| Digoxigenin (Aglycone) | None | No significant isoform selectivity researchgate.net |
| Digitoxigenin (Aglycone) | None | No significant isoform selectivity researchgate.net |
Comparison of Cellular and Molecular Effects Across Different Cardiac Glycosides
The cellular and molecular effects of cardiac glycosides extend beyond simple ion pump inhibition and are influenced by the specific glycoside. This compound has been shown to be a potent inhibitor of cell proliferation and an inducer of apoptosis in various cancer cell lines, including osteosarcoma. researchgate.netnih.gov Studies have demonstrated that this compound can induce apoptosis in a concentration-dependent manner, an effect that is associated with the loss of mitochondrial membrane potential and the activation of both initiator caspases-8 and -9. nih.gov
When compared to other cardiac glycosides, this compound's anti-proliferative efficacy is notable. In one study, this compound was among the most efficient inhibitors of cell population growth in osteosarcoma cells, comparable to convallatoxol (B1605184) and the bufadienolide proscillaridin (B1679727) A. researchgate.netnih.gov Its potency in inhibiting cell proliferation was observed to be greater than that of digoxin and digitoxin in the same cell line. nih.gov
The nature of the sugar residue also influences the inhibitory potency of the cardiac glycoside. For instance, replacing the three digitoxose (B191001) residues of digitoxin with a single rhamnose residue, as in this compound, results in a lower Ki value, indicating a higher affinity for the Na,K-ATPase. researchgate.net This suggests that the rhamnose sugar in this compound contributes positively to its binding affinity. rsc.org
Furthermore, the molecular pathways triggered by cardiac glycoside binding to the Na+/K+-ATPase can vary. Binding to the α1 subunit can activate signaling cascades involving Src kinase and the epidermal growth factor receptor (EGFR), which can influence processes like viral entry into host cells. mdpi.com While this has been studied for cardiac glycosides in general, the specific downstream signaling consequences of this compound's unique isoform selectivity are an area for further investigation.
| Cardiac Glycoside | Observed Cellular Effects | Relative Potency (Cell Proliferation Inhibition) |
|---|---|---|
| This compound | Induces apoptosis via mitochondrial pathway, activates caspases-8 and -9. nih.gov | High; comparable to convallatoxol and proscillaridin A. researchgate.netnih.gov |
| Ouabain | Inhibits cell proliferation, induces apoptosis. nih.gov | High. nih.gov |
| Digitoxin | Inhibits cell proliferation, induces apoptosis. nih.gov | Moderate. nih.gov |
| Digoxin | Inhibits cell proliferation. nih.gov | Lower than ouabain and digitoxin in some studies. nih.gov |
Investigation of Synergistic and Antagonistic Interactions with Other Bioactive Compounds
The interaction of cardiac glycosides with other bioactive compounds can lead to synergistic, additive, or antagonistic effects. mdpi.comalanrevista.org These interactions can occur at the pharmacodynamic level, where the compounds affect the same target or physiological pathway. mdpi.com
Some traditional Chinese medicines contain cardiac glycoside components like this compound and have been used in combination with drugs like digoxin. nih.gov This can lead to an increased plasma concentration of digoxin, potentially causing toxicity. nih.gov This suggests a potential for additive or synergistic effects when this compound is combined with other cardiac glycosides that share the same molecular target.
Future Research Directions for Evomonoside in Chemical Biology
Exploration of Novel Biological Activities and Molecular Targets
The established anticancer and antiviral properties of Evomonoside provide a strong foundation for exploring a wider range of therapeutic applications. researchgate.netnih.gov Future research will likely focus on delineating its efficacy against a broader spectrum of diseases and identifying novel molecular interactions beyond its primary target.
Initial studies have demonstrated the cytotoxic effects of this compound against various cancer cell lines, including osteosarcoma, breast (MCF7), and lung (A549) cancer. researchgate.netnih.gov The mechanism of action is linked to the induction of apoptosis through the activation of caspases and the disruption of the mitochondrial membrane potential. nih.gov Furthermore, this compound has shown moderate activity against herpes simplex virus types I and II. researchgate.net
Future investigations could delve into other potential therapeutic areas. Given that other cardiac glycosides are being explored for their roles in cardiovascular diseases beyond heart failure, as well as in neurological and inflammatory conditions, this compound may also hold promise in these areas. ontosight.ai A key avenue of future research will be the identification of new molecular targets. While Na+/K+-ATPase is the recognized primary target, it is plausible that this compound interacts with other cellular proteins, leading to its diverse biological effects. jptcp.com Techniques such as thermal proteome profiling and affinity-based protein profiling could be employed to identify these off-target interactions, potentially revealing new mechanisms of action and therapeutic opportunities.
Table 1: Known Biological Activities of this compound
| Biological Activity | Cell Lines/Viruses Investigated | Key Findings |
| Anticancer | Osteosarcoma (143B), Breast (MCF7), Lung (A549) | Induces apoptosis, activates caspases, disrupts mitochondrial membrane potential. nih.gov |
| Antiviral | Herpes Simplex Virus I & II | Exhibits moderate antiherpetic activity. researchgate.net |
Integration of Advanced Computational and Artificial Intelligence Approaches in this compound Drug Design
The advancement of computational tools and artificial intelligence (AI) presents a transformative opportunity for accelerating the development of this compound-based therapeutics. jptcp.comnih.gov These technologies can provide deep insights into its mechanism of action and guide the rational design of novel derivatives with enhanced efficacy and selectivity.
Molecular docking studies have been instrumental in visualizing the interaction between cardiac glycosides and the Na+/K+-ATPase. nih.govnih.gov Future computational work could expand on this by employing more sophisticated molecular dynamics simulations to understand the conformational changes induced by this compound binding and the subsequent downstream signaling events. elifesciences.org Such simulations can help in predicting how structural modifications to this compound might alter its binding affinity and isoform selectivity. ontosight.ai
Furthermore, AI and machine learning algorithms can be trained on existing structure-activity relationship (SAR) data from a wide range of cardiac glycosides to predict the anticancer activity of novel this compound derivatives. nih.govfrontiersin.org These models can analyze vast chemical spaces to identify modifications that are likely to improve therapeutic properties while minimizing potential toxicity. nih.gov This in silico screening approach can significantly reduce the time and cost associated with traditional drug discovery pipelines by prioritizing the synthesis of the most promising candidates. rsc.org
Table 2: Computational and AI Approaches in Cardiac Glycoside Research
| Approach | Application in this compound Research | Potential Outcome |
| Molecular Docking | Elucidating the binding mode of this compound with Na+/K+-ATPase isoforms. nih.govnih.gov | Understanding the structural basis of its activity and isoform selectivity. |
| Molecular Dynamics | Simulating the dynamic interactions and conformational changes upon binding. elifesciences.org | Revealing the mechanism of signal transduction and allosteric modulation. |
| AI/Machine Learning | Predicting the bioactivity and toxicity of novel this compound derivatives. nih.govresearchgate.net | Accelerating the discovery of optimized drug candidates with improved therapeutic profiles. |
Development of this compound-Based Chemical Probes for Elucidating Cellular Mechanisms
To fully understand the cellular pathways modulated by this compound, the development of specialized chemical probes is essential. oup.comnih.gov These probes are powerful tools for identifying direct binding partners, tracking the molecule's subcellular localization, and dissecting its complex biological functions.
Chemical probes are created by modifying the parent molecule—in this case, this compound—with a tag, such as a fluorophore or a biotin (B1667282) moiety. nih.gov The synthesis of such probes requires careful consideration to ensure that the modification does not significantly alter the compound's biological activity. oup.comnih.gov For instance, a biotinylated this compound could be used in pull-down assays to isolate and identify its protein binding partners from cell lysates, confirming its interaction with Na+/K+-ATPase and potentially uncovering novel targets. nih.gov
Fluorescently tagged this compound probes would allow for real-time visualization of its uptake, distribution, and accumulation within living cells using advanced microscopy techniques. This could provide critical information on whether its primary site of action is at the plasma membrane or if it enters the cell to interact with intracellular targets. The development of such probes would be invaluable in unraveling the intricate cellular mechanisms underlying the therapeutic effects of this compound. oup.com
Table 3: Potential this compound-Based Chemical Probes and Their Applications
| Probe Type | Tag | Application |
| Affinity-based probe | Biotin | Identification of direct protein binding partners (target deconvolution). nih.gov |
| Imaging probe | Fluorophore | Visualization of subcellular localization and trafficking. |
| Photo-affinity probe | Photoreactive group | Covalent labeling and identification of binding partners in a cellular context. |
Q & A
Q. How to ensure reproducibility in this compound’s chromatographic purity analysis?
- Methodological Answer :
- Standardize HPLC parameters (column type, mobile phase).
- Share raw chromatograms and integration settings via repositories like Zenodo.
- Align with ’s reproducibility guidelines .
Peer Review & Dissemination
Q. What are key criteria for selecting journals to publish this compound research?
How to respond to peer reviewers questioning this compound’s mechanism-of-action claims?
- Methodological Answer :
- Provide raw data (e.g., Western blots, enzyme kinetics) as supplementary material.
- Cite conflicting studies and justify methodological differences ().
- Revise hypotheses iteratively, per ’s focus on clarity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
